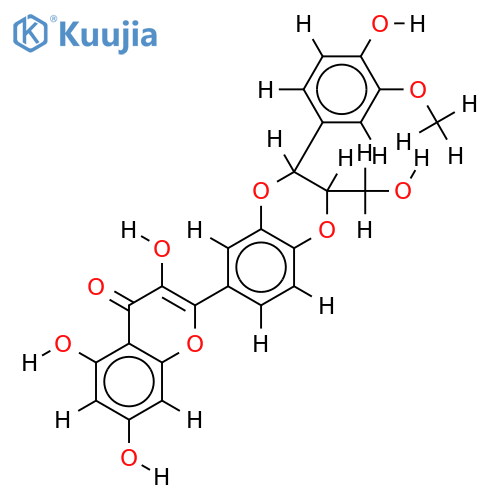Cas no 25166-14-7 (2,3-dehydrosilybin)

2,3-dehydrosilybin structure
商品名:2,3-dehydrosilybin
2,3-dehydrosilybin 化学的及び物理的性質
名前と識別子
-
- 2,3-dehydrosilybin
- 3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4H-chromen-4-one
- dehydrosilybin
- 2,3-DEHYDROSILYBIN A
- DEHYDROSILYLBIN
- CHEBI:172705
- 3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one
- 25166-14-7
- NSC-648334
- quercetin 3',4'-coniferyl
- NSC648334
- SCHEMBL936621
- CHEMBL38464
- 2,3 Dehydrosilybin
- 3,5,7-Trihydroxy-2-[3-(4-hydroxy-3-methoxy-phenyl)-2-hydroxymethyl-2,3-dihydro-benzo[1,4]dioxin-6-yl]-chromen-4-one
- 3, 5, 7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2, 3-dihydro-1, 4-benzodioxin-6-yl]chromen-4-one
- BDBM50084979
- NCI60_016767
-
- インチ: InChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,24,26-29,31H,10H2,1H3
- InChIKey: BVKQRAYKLBRNIK-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
計算された属性
- せいみつぶんしりょう: 480.10564683g/mol
- どういたいしつりょう: 480.10564683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 35
- 回転可能化学結合数: 4
- 複雑さ: 816
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 155Ų
2,3-dehydrosilybin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82877-5MG |
25166-14-7 | 5MG |
¥5121.16 | 2023-01-14 | |||
| PhytoLab | 82877-250mg |
2,3-Dehydrosilybin A |
25166-14-7 | ≥ 90.0 % | 250mg |
€8563.75 | 2023-10-25 | |
| Ambeed | A1466205-5mg |
2,3-Dehydrosilybin A |
25166-14-7 | 98% | 5mg |
$474.0 | 2025-03-03 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82877-5MG |
2,3-Dehydrosilybin A |
25166-14-7 | 5mg |
¥5646.08 | 2023-10-14 | ||
| PhytoLab | 82877-50mg |
2,3-Dehydrosilybin A |
25166-14-7 | ≥ 90.0 % | 50mg |
€1813.4999999999998 | 2023-10-25 | |
| PhytoLab | 82877-500mg |
2,3-Dehydrosilybin A |
25166-14-7 | ≥ 90.0 % | 500mg |
€16120 | 2023-10-25 | |
| PhytoLab | 82877-1000mg |
2,3-Dehydrosilybin A |
25166-14-7 | ≥ 90.0 % | 1000mg |
€30225 | 2023-10-25 |
2,3-dehydrosilybin 関連文献
-
Benjamin Kirchweger,Julia Zwirchmayr,Ulrike Grienke,Judith M. Rollinger Nat. Prod. Rep. 2023 40 1849
-
Philip Williams,Analia Sorribas,Melanie-Jayne R. Howes Nat. Prod. Rep. 2011 28 48
-
Vladimír K?en,Kate?ina Valentová Nat. Prod. Rep. 2022 39 1264
-
C. Granchi,S. Fortunato,F. Minutolo Med. Chem. Commun. 2016 7 1716
-
D. Biedermann,E. Vav?íková,L. Cvak,V. K?en Nat. Prod. Rep. 2014 31 1138
25166-14-7 (2,3-dehydrosilybin) 関連製品
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 857369-11-0(2-Oxoethanethioamide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:25166-14-7)2,3-dehydrosilybin

清らかである:99%
はかる:5mg
価格 ($):427